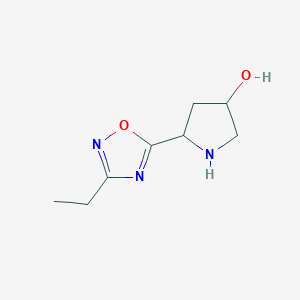

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol

Description

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol (molecular formula: C₈H₁₃N₃O₂, CAS: 1594790-17-6) is a heterocyclic compound featuring a pyrrolidin-3-ol moiety linked to a 3-ethyl-1,2,4-oxadiazole ring. It has garnered attention for its pharmacological properties, particularly as a muscarinic acetylcholine receptor (mAChR) agonist with cognition-enhancing effects .

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol |

InChI |

InChI=1S/C8H13N3O2/c1-2-7-10-8(13-11-7)6-3-5(12)4-9-6/h5-6,9,12H,2-4H2,1H3 |

InChI Key |

CWEGJDPWSAGFTA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NOC(=N1)C2CC(CN2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxadiazole ring or the pyrrolidine moiety.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly as a modulator of specific biological pathways.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist of certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs

The compound’s core structure—a pyrrolidine-oxadiazole hybrid—serves as a template for diverse derivatives. Key analogs include:

Table 1: Structural Comparison of Key Analogs

Pharmacological Activity

- Muscarinic Activity : The ethyl-oxadiazole group in this compound enhances mAChR binding, as demonstrated by its cognition-enhancing effects . In contrast, methyl-substituted analogs (e.g., 3-Methyl-5-pyrrolidin-3-yl-1,2,4-oxadiazole) may exhibit reduced receptor affinity due to steric and electronic differences .

- GPBAR1 Agonism : Ureidyl derivatives (e.g., Compound 14) replace the hydroxyl group with a urea moiety, shifting selectivity toward bile acid receptor GPBAR1, underscoring the role of substituents in target specificity .

- Behavioral Modulation : CDD-0102A, though sharing the ethyl-oxadiazole moiety, incorporates a tetrahydropyrimidine core. At 1.2 mg/kg, it significantly reduced self-grooming and digging in BTBR mice, suggesting the oxadiazole group contributes to blood-brain barrier penetration .

Molecular and Physicochemical Properties

- Collision Cross-Section (CCS) : The hydrochloride salt of this compound exhibits CCS values of 197.2 Ų for [M+H]⁺, indicative of compact conformation . Comparatively, bulkier analogs (e.g., β-carboline derivatives) likely have higher CCS, affecting pharmacokinetics.

- Solubility and Stability : The hydroxyl group in pyrrolidin-3-ol enhances hydrophilicity, whereas lipophilic substituents (e.g., phenyl in Compound 14) may improve membrane permeability .

Biological Activity

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol, also known as (3S,5R)-5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride (CAS: 1706806-23-6), is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

The molecular formula of this compound is C₈H₁₄ClN₃O₂, with a molecular weight of 219.67 g/mol. The compound features an oxadiazole ring which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄ClN₃O₂ |

| Molecular Weight | 219.67 g/mol |

| CAS Number | 1706806-23-6 |

| Purity | 95% |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including those containing oxadiazole moieties. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains. Research indicates that derivatives exhibit minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's potential as an anticancer agent has also been investigated. A study focusing on the inhibition of HSET (KIFC1), a protein involved in cancer cell division, reported promising results with similar oxadiazole-containing compounds showing micromolar inhibition in vitro . The ability to disrupt normal mitotic processes in cancer cells suggests a pathway for therapeutic applications.

Study 1: Antimicrobial Evaluation

A recent evaluation of pyrrole derivatives included the synthesis and testing of compounds similar to this compound. The results indicated that these compounds exhibited potent antibacterial activity with MIC values significantly lower than traditional antibiotics .

Study 2: Anticancer Activity

In another study assessing the anticancer properties of oxadiazole derivatives, researchers found that certain modifications to the pyrrole structure enhanced the inhibitory effects on cancer cell proliferation. The study reported that compounds with an oxadiazole ring showed improved selectivity against cancer cells compared to normal cells .

The proposed mechanism for the biological activity of this compound involves interaction with specific biological targets such as enzymes and receptors involved in cell signaling pathways. This interaction can lead to disruption in cellular processes critical for microbial growth and cancer cell survival.

Q & A

Q. What synthetic methodologies are reported for 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol and its derivatives?

The synthesis of oxadiazole-containing compounds typically involves cyclization reactions between carboxylic acid derivatives and amidoximes. For example, 1,2,4-oxadiazole rings are often constructed via [3+2] cycloaddition or condensation reactions under thermal or catalytic conditions. Derivatives such as 5-(3-Methyl-1,2,4-oxadiazol-5-yl)-pyrrolidin-3-ol hydrochloride (a structural analog) have been synthesized using tert-butyloxycarbonyl (Boc)-protected intermediates, followed by deprotection and salt formation . Key characterization techniques include NMR, HPLC, and X-ray crystallography (using programs like SHELX ).

Q. How is the compound characterized structurally and functionally in preclinical studies?

Structural characterization relies on spectroscopic methods (e.g., H/C NMR, IR) and X-ray crystallography. Functional assessment in neuropharmacology involves receptor-binding assays (e.g., M1 muscarinic receptor affinity) and behavioral models. For instance, CDD-0102A (the hydrochloride salt of the compound) was evaluated in BTBR mice using reversal learning tests and repetitive behavior assays, with dose-dependent effects validated via statistical analysis (ANOVA, post-hoc tests) .

Advanced Research Questions

Q. What experimental models are used to evaluate the compound’s efficacy in neuropsychiatric disorders?

The compound has been tested in the BTBR mouse model, which exhibits autism-like behaviors (e.g., excessive self-grooming, reduced sociability). Experimental designs include:

- Chronic dosing : 14-day intraperitoneal (i.p.) administration (1.2 mg/kg) .

- Behavioral endpoints : Self-grooming duration, digging behavior, and locomotor activity (measured via automated tracking software) .

- Control groups : B6 mice (wild-type) and vehicle-treated BTBR cohorts to isolate drug effects .

Q. How does the compound’s structure influence its pharmacological profile?

The oxadiazole ring and pyrrolidin-3-ol moiety are critical for M1 receptor partial agonism. Modifications to the ethyl group (e.g., methyl or cyclopropyl substituents) alter lipophilicity and receptor binding kinetics. For example, 3-cyclopropyl-1,2,4-oxadiazole analogs show improved metabolic stability in pharmacokinetic studies . Structure-activity relationship (SAR) studies suggest that stereochemistry at the pyrrolidine hydroxyl group impacts potency .

Q. What mechanisms underlie the compound’s reduction of repetitive behaviors in preclinical models?

CDD-0102A modulates cholinergic signaling via M1 receptors, which are implicated in cognitive flexibility and stereotypy. In BTBR mice, the compound normalized elevated glutamate levels in the striatum and prefrontal cortex, as measured by microdialysis and LC-MS/MS. This correlates with reduced grooming and digging behaviors, suggesting glutamatergic-cholinergic crosstalk as a mechanistic pathway .

Q. How should researchers address contradictions in behavioral data across studies?

Discrepancies in outcomes (e.g., locomotor activity vs. grooming reduction) may arise from:

- Dosing schedules : Acute vs. chronic administration effects on receptor desensitization .

- Behavioral test environments : Variability in ambient noise or lighting affecting murine anxiety responses .

- Strain differences : BTBR sub-strains with divergent genetic backgrounds.

Robust study designs should include blinded scoring, standardized protocols, and cross-lab replication .

Methodological Considerations

Q. What analytical techniques are recommended for purity assessment?

Q. How can researchers optimize in vivo pharmacokinetic studies?

- Plasma half-life : Serial blood sampling post-i.p. injection, analyzed via LC-MS/MS.

- Brain penetration : Measure compound levels in homogenized brain tissue, corrected for vascular contamination.

- Metabolite profiling : Identify oxidative or conjugative metabolites using high-resolution mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.